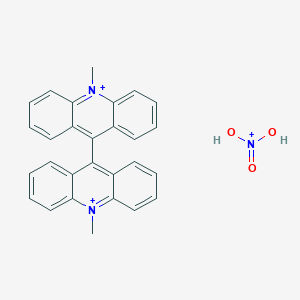
Lucigenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lucigenin (N,N-dimethyl-9,9′-biacridinium dinitrate) is a chemiluminescent and fluorescent probe widely used in biochemical and biophysical studies. Structurally, it consists of two acridinium moieties linked by a methylene bridge, with nitrate counterions . Its primary applications include:
- Anion Transport Studies: this compound’s fluorescence is quenched by anions (e.g., Cl⁻, NO₃⁻), enabling real-time monitoring of transmembrane anion transport in lipid vesicles .
- Superoxide Detection: It acts as a chemiluminescent probe for reactive oxygen species (ROS), particularly superoxide (O₂⁻), via redox cycling mechanisms .
- Fluorescence Calibration: Due to its high extinction coefficient (ε ≈ 18,000 M⁻¹cm⁻¹) and quantum yield (~0.67), it is used for sensitive fluorescence assays .
This compound exhibits dual excitation peaks at 355 nm (UV) and 430 nm (visible), with emission at ~505 nm. This visible excitation reduces scattering artifacts in lipid vesicle studies compared to UV-dependent probes . Its stability in aqueous solutions and cost-effectiveness further enhance its utility .
Preparation Methods
- Lucigenin can be synthesized through various routes, but one common method involves the reaction of acridine with methyl iodide.
- Industrial production methods may involve large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
- Lucigenin undergoes chemiluminescent reactions, emitting light when it reacts with superoxide anions.
- Common reagents include superoxide radicals (O2-), which are produced during oxidative processes.
- The major product formed is the excited-state this compound that emits fluorescence.
Scientific Research Applications
Chemistry: Lucigenin serves as a valuable tool for studying reactive oxygen species (ROS) and oxidative stress.
Biology: Researchers use this compound to investigate superoxide production in cells and tissues.
Medicine: It contributes to understanding oxidative damage and potential therapeutic interventions.
Industry: this compound-based assays are employed in drug discovery and antioxidant research.
Mechanism of Action
- Lucigenin’s mechanism involves its interaction with superoxide anions (O2-).
- Upon reaction, this compound becomes excited and emits light, allowing researchers to quantify superoxide levels.
Comparison with Similar Compounds
Lucigenin vs. SPQ (6-Methoxy-N-(3-sulfopropyl)quinolinium)
Key Advantage of this compound : Superior sensitivity to Cl⁻ and visible excitation minimize experimental artifacts, making it preferable for vesicle-based anion transport studies .
This compound vs. Luminol
Key Advantage of this compound : Direct correlation with O₂⁻ production in enzymatic systems (e.g., NADPH oxidase) at low concentrations (1–5 µM) .
This compound vs. Paraquat
Key Advantage of this compound: Non-toxic probe for O₂⁻ detection, unlike paraquat, which is cytotoxic .
This compound vs. MitoSOX
Key Advantage of MitoSOX : Mitochondrial specificity and reduced artifacts, but this compound remains cost-effective for broad O₂⁻ screening .
Limitations and Mitigations
- Redox Artifacts : At >250 µM, this compound undergoes NADH-dependent redox cycling, overestimating O₂⁻ levels. Use ≤50 µM to minimize this .
- Membrane Leakage : In pure POPC vesicles, leakage occurs. Use POPC/cholesterol (7:3) for stability .
- Salt Compatibility : Incompatible with gluconate or NMDG-based salts due to decomposition .
Properties
CAS No. |
2315-97-1 |
|---|---|
Molecular Formula |
C28H22N3O3+ |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
10-methyl-9-(10-methylacridin-10-ium-9-yl)acridin-10-ium;nitrate |
InChI |
InChI=1S/C28H22N2.NO3/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28;2-1(3)4/h3-18H,1-2H3;/q+2;-1 |
InChI Key |
IQDVDOOKYWOQSX-UHFFFAOYSA-N |
SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.[N+](=O)(O)O |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.[N+](=O)([O-])[O-] |
Key on ui other cas no. |
2315-97-1 |
Pictograms |
Oxidizer; Irritant |
Synonyms |
10,10'-dimethyl-9,9'-biacridinium bis-N-methylacridinium dimethyl biacridinium dinitrate Lucigenin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















